molecular formula C16H12ClNO3S B2842824 Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate CAS No. 338419-38-8

Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2842824
CAS RN: 338419-38-8
M. Wt: 333.79
InChI Key: JBBPJDZLPQVJGF-UHFFFAOYSA-N
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Description

“Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 338419-38-8 . It has a molecular weight of 333.79 and its IUPAC name is methyl 3-[(3-chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate . The compound is in solid form .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF, and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours . After cooling, the reaction mixture was poured into water and extracted with ethyl acetate. The aqueous phase was acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate. The ethyl acetate extracts of the acidified aqueous phase were combined and dried over magnesium sulphate, filtered and evaporated under reduced pressure to afford the desired product .


Molecular Structure Analysis

The InChI code for the compound is 1S/C16H12ClNO3S/c1-20-16(19)14-13(12-6-3-7-18-15(12)22-14)21-9-10-4-2-5-11(17)8-10/h2-8H,9H2,1H3 . This indicates the presence of a thieno[2,3-b]pyridine core with a methoxy group at the 3-position and a chlorophenyl group at the 2-position.


Physical And Chemical Properties Analysis

The compound is a solid . The compound has a molecular weight of 333.79 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The compound was synthesized as part of a research programme targeting novel molecules as potential anti-inflammatory agents . This suggests that future research could involve further investigation of the compound’s potential anti-inflammatory activity, as well as exploration of its potential for other biological activities. Further studies could also investigate the compound’s physical and chemical properties in more detail, and optimize the synthesis process.

properties

IUPAC Name

methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-20-16(19)14-13(12-6-3-7-18-15(12)22-14)21-9-10-4-2-5-11(17)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBPJDZLPQVJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

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